2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

Description

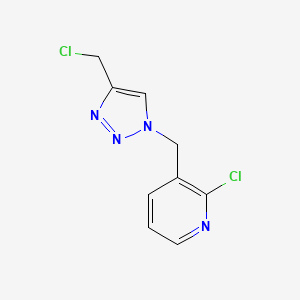

2-Chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 1,2,3-triazole ring linked via a methyl group at the 3-position. The triazole moiety is further functionalized with a chloromethyl group at its 4-position. This structure combines the aromaticity of pyridine with the versatility of the 1,2,3-triazole ring, which is known for its stability and ability to participate in hydrogen bonding and π-π interactions. Such compounds are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" .

Properties

IUPAC Name |

2-chloro-3-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4/c10-4-8-6-15(14-13-8)5-7-2-1-3-12-9(7)11/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNKOIQMSKCAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-(Chloromethyl)-1H-1,2,3-triazole

- Methodology :

The precursor, 4-(chloromethyl)-1H-1,2,3-triazole, can be synthesized via chloromethylation of the parent triazole ring. - Reaction conditions :

Formaldehyde and hydrochloric acid are used to chloromethylate the triazole ring selectively. - Supporting Data :

Similar chloromethylation reactions are documented in patents and literature, where formaldehyde reacts with heterocycles under acidic conditions to yield chloromethyl derivatives with high regioselectivity.

Step 2: Formation of the 1,2,3-Triazole Ring

- Methodology :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to generate the 1,2,3-triazole ring efficiently. - Reaction conditions :

- React azide-functionalized pyridine derivatives with terminal alkynes.

- Use CuSO₄·5H₂O and sodium ascorbate as catalytic system.

- Solvent: Tetrahydrofuran (THF) or aqueous mixtures.

- Temperature: Room temperature to 50°C.

- Research findings :

This click chemistry approach provides regioselectivity for the 1,4-disubstituted triazole, which is crucial for biological activity.

Step 3: Chloromethylation of the Triazole

- Methodology :

The chloromethyl group is introduced via reaction with formaldehyde and hydrochloric acid or other chloromethylating agents such as paraformaldehyde with HCl gas or chloromethyl methyl ether. - Reaction conditions :

- Reflux in polar solvents like acetic acid or dichloromethane.

- Use of Lewis acids (e.g., zinc chloride) can enhance selectivity.

- Supporting Data :

Chloromethylation of heterocycles is a well-documented process, with parameters optimized to prevent over-alkylation or polymerization.

Step 4: Coupling with 2-Chloropyridine

- Methodology :

The chloromethylated triazole intermediate is coupled with 2-chloropyridine under basic conditions to form the final compound. - Reaction conditions :

- Base: Potassium carbonate or sodium hydride.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 50–80°C.

- Reaction outcome :

Nucleophilic substitution of the chloromethyl group on the triazole with the pyridine nitrogen or direct coupling via SN2 mechanism.

Industrial-Scale Synthesis Considerations

Flow chemistry :

Continuous flow reactors can optimize reaction conditions, improve safety, and enhance yields, especially for hazardous chloromethylation steps.Purification :

Recrystallization and chromatography are employed to ensure high purity, with purification parameters optimized based on reaction scale.

Research Findings & Data Tables

Notes and Optimization Strategies

- Selectivity Control :

Use of regioselective click chemistry ensures the correct substitution pattern on the triazole ring. - Yield Enhancement :

Excess reagents and optimized reaction times improve overall yield. - Safety : Chloromethylation involves hazardous reagents; proper ventilation and handling are essential.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling reactions could produce more complex aromatic compounds .

Scientific Research Applications

2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Biological Research: It serves as a probe or ligand in studies involving biological macromolecules.

Mechanism of Action

The mechanism of action of 2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on substituent patterns, physicochemical properties, and biological relevance. Key examples include:

Table 1: Comparative Analysis of Triazole-Pyridine Derivatives

Key Observations

Compound 15m incorporates an imidazopyridine core, offering a larger aromatic system for receptor binding, whereas the target’s simpler pyridine-triazole scaffold may improve synthetic accessibility.

Synthetic Efficiency :

- CuAAC-based syntheses (common for triazoles) achieve high yields (e.g., 92% for Compound 15m ), but substituent steric effects can reduce efficiency (57.7% for ). The target’s chloromethyl group may require optimized conditions to mitigate steric hindrance.

Stability: Triazole-oxazolidinones (e.g., Compound 1a ) degrade in acidic environments due to oxazolidinone ring instability. The target’s triazole-pyridine system, lacking such labile groups, is likely more stable under physiological conditions.

Physicochemical Properties: The target compound has a lower molecular weight (256.11 g/mol) and higher lipophilicity (logP ~2.5 estimated) compared to Compound 15m (413.86 g/mol, logP ~3.8), suggesting better membrane permeability.

Biological Relevance :

- Triazole-pyridine hybrids are frequently explored for antimicrobial and anticancer activity. The target’s chloromethyl group could act as a reactive handle for further derivatization (e.g., nucleophilic substitution), a strategy less feasible in phenyl-substituted analogs .

Research Implications

- Drug Design : The chloromethyl group in the target compound offers a strategic site for covalent binding to biological targets, a feature underutilized in existing triazole derivatives.

- Material Science: Enhanced stability compared to oxazolidinone-triazoles makes the target suitable for applications requiring prolonged environmental exposure.

- Synthetic Chemistry : Further optimization of CuAAC conditions could improve yields for chloromethyl-triazole systems, bridging the gap between the target and high-yielding analogs like Compound 15m .

Biological Activity

Overview

2-Chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a heterocyclic compound that integrates a pyridine ring and a triazole moiety. This compound has garnered interest in medicinal chemistry, agrochemicals, and materials science due to its diverse biological activities and potential applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1936189-68-2 |

| Molecular Formula | C8H6Cl2N4 |

| Molecular Weight | 219.06 g/mol |

Medicinal Chemistry Applications

The compound shows promise in medicinal chemistry as a building block for synthesizing pharmaceutical agents. Its biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial replication or tumor growth.

- Receptor Modulation: It can act as a ligand for various receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi.

Case Study:

A study evaluating the antimicrobial efficacy of triazole derivatives reported that certain compounds had minimal inhibitory concentration (MIC) values below 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting strong antibacterial potential .

Agrochemical Applications

In agrochemistry, this compound's ability to target specific proteins or enzymes in pests makes it a candidate for developing new pesticides or herbicides. The chloromethyl group enhances its reactivity towards biological targets.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-(trifluoromethyl)pyridine | Pyridine with trifluoromethyl group | Moderate antimicrobial |

| 2-Chloro-3-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine | Pyridine with methyl group | Limited enzyme inhibition |

| This compound | Pyridine with chloromethyl and triazole | High enzyme inhibition potential |

Research Findings

Recent studies have highlighted the effectiveness of triazole derivatives in inhibiting cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For example, a derivative exhibited an IC50 value of 0.36 µM against CDK2 . This suggests that compounds like this compound could be developed further for therapeutic applications targeting cancer.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how is copper-catalyzed azide-alkyne cycloaddition (CuAAC) applied?

The triazole ring in the compound is typically synthesized via click chemistry , specifically CuAAC. This involves reacting a terminal alkyne (e.g., propargyl chloride) with an azide derivative under copper(I) catalysis. Key steps include:

- Optimizing reaction conditions (e.g., solvent: DMF/H₂O, temperature: 25–50°C, CuSO₄·5H₂O/sodium ascorbate as catalyst).

- Purification via column chromatography to isolate the triazole product. The chloromethyl group on the triazole is introduced post-cycloaddition using chloromethylation reagents like ClCH₂OCH₃ in acidic conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- ¹H/¹³C NMR : The pyridine protons resonate as distinct downfield signals (δ ~8.5–9.0 ppm). Triazole protons appear as singlets (δ ~7.5–8.0 ppm), while chloromethyl groups show splitting near δ ~4.5–5.0 ppm .

- IR Spectroscopy : Stretching vibrations for C-Cl (700–800 cm⁻¹) and triazole C=N (1570–1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of Cl or CH₂Cl groups) validate the molecular structure .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR or IR data during characterization?

Discrepancies may arise from impurities, solvent effects, or tautomerism in the triazole ring. Strategies include:

- Differential Solvent Analysis : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or solvent interactions.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Control Experiments : Synthesize intermediate analogs (e.g., triazole without chloromethyl) to isolate spectral contributions .

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they mitigated?

Challenges include:

- Disorder in Flexible Groups : The chloromethyl and triazole moieties may exhibit rotational disorder. Apply ISOR/SADI restraints in SHELXL to refine anisotropic displacement parameters .

- Twinned Crystals : Use the TWIN/BASF commands to model twinning and improve R-factors.

- High-Resolution Data : For small-molecule crystals, leverage SHELXL’s HKLF 4 format to handle merged reflections and optimize weighting schemes .

Q. How does steric hindrance from the chloromethyl group influence reactivity in downstream functionalization?

The chloromethyl group’s steric bulk may slow nucleophilic substitutions (e.g., SN2 reactions). Mitigation strategies:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ bulky bases (e.g., DBU) to deprotonate intermediates without side reactions.

- Monitor reaction progress via TLC/LC-MS to optimize reaction times .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data (e.g., bond lengths vs. DFT calculations)?

- Validation Tools : Cross-check with PLATON (X-ray) and Mercury (CCDC) to validate geometric parameters.

- DFT Optimization : Compare experimental bond lengths (e.g., C-Cl: ~1.73 Å) with computational models (B3LYP/6-31G*). Adjust refinement restraints if deviations exceed 0.02 Å .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.